1-[4-(4-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one
Beschreibung
This compound features a benzoxazole-piperidine core linked via a but-2-yn-1-yloxy group to an acetylated piperazine moiety. The alkyne linker introduces structural linearity, which could influence conformational stability and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
1-[4-[4-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-18(27)25-15-13-24(14-16-25)10-4-5-17-28-19-8-11-26(12-9-19)22-23-20-6-2-3-7-21(20)29-22/h2-3,6-7,19H,8-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIYURBHKRHMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-[4-(4-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that incorporates a benzoxazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.5 g/mol. The compound features multiple functional groups, including piperidine and piperazine rings, which are often associated with various pharmacological effects.
Anticancer Activity
Research has shown that compounds containing benzoxazole derivatives can exhibit significant anticancer properties. For instance, studies have indicated that benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the piperidine and piperazine moieties in this compound may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Activity
Benzoxazole derivatives have been reported to possess antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity. The specific activity of 1-[4-(4-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one against various bacterial strains remains to be fully elucidated but is anticipated based on related compounds.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. For example, piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. The structural features of this compound suggest potential interactions with AChE and other enzymes involved in neurotransmission.
Case Studies and Research Findings
Several studies have explored the biological activity of similar benzoxazole-containing compounds:
| Study | Findings |
|---|---|
| Sanchez-Sancho et al. (1998) | Synthesized piperidine derivatives with notable anesthetic and glucose-regulating activities. |
| Aziz-ur-Rehman et al. (2011) | Investigated sulfamoyl derivatives for antibacterial action and enzyme inhibition, highlighting their therapeutic potential. |
| Nithiya et al. (2011) | Reported on the pharmacological behavior of piperidine derivatives in various therapeutic applications. |
The biological activity of 1-[4-(4-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is likely mediated through its ability to interact with specific molecular targets:
- Hydrophobic Interactions : The hydrophobic regions of the benzoxazole and piperidine rings may facilitate binding to lipid membranes or hydrophobic pockets in proteins.
- Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for hydrogen bonding with target proteins, enhancing specificity.
- Enzyme Inhibition : By mimicking substrate structures or binding to active sites, the compound may effectively inhibit enzyme functions critical for cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine/Piperazine Moieties
Key Findings :
- Benzylpiperidine derivatives () exhibit stronger receptor affinity due to bulky aromatic groups, though this may reduce solubility .
Functional Group Modifications in Linkers and Terminal Groups
Key Findings :
- Dioxolane-imidazole () mimics ketoconazole analogs, suggesting antifungal applications via CYP450 inhibition .
- Thiophene and propenone groups (Evidences 5, 8) enhance electron-rich interactions, critical for targeting serotonin receptors or tubulin .
Pharmacokinetic and Electronic Profile Comparisons
| Compound Class | LogP (Estimated) | Solubility (µg/mL) | Metabolic Stability | Key Functional Groups |
|---|---|---|---|---|
| Benzoxazole derivatives | 2.8–3.5 | 10–20 | Moderate | Acetylpiperazine, alkyne linker |
| Thiazole analogs | 3.2–3.9 | 5–10 | Low | Thiazole, acetylpiperazine |
| Halogenated derivatives | 3.5–4.2 | <5 | High | Fluorobenzoyl, chlorophenyl |
| Arylpiperazine-propenones | 2.5–3.0 | 15–30 | High | Propenone, methoxyphenyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
